[1]Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl-
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic system comprising a benzothiophene and a pyrimidine ring, with partial saturation in the benzothiophene moiety (5,6,7,8-tetrahydro). The structure is further substituted at position 2 with a methyl group and at position 4 with a 1H-indol-3-ylthio group. The indole-thioether linkage at position 4 is critical for modulating biological activity, particularly in anticancer and antimicrobial contexts . The synthesis typically involves Gewald reaction-derived intermediates followed by nucleophilic substitution or condensation reactions, as seen in related derivatives .
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S2/c1-11-21-18-17(13-7-3-5-9-15(13)23-18)19(22-11)24-16-10-20-14-8-4-2-6-12(14)16/h2,4,6,8,10,20H,3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIWLGTVNCRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134900 | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354795-63-4 | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354795-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzothieno-pyrimidine core, followed by the introduction of the indole moiety through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, are used to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the efficiency of the synthetic route.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core allows substitution at positions 2 and 4. The methyl group at position 2 and the indolylthio group at position 4 influence reactivity:
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Methyl group (C2): Acts as an electron-donating group, directing electrophilic attacks to adjacent positions.
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Indolylthio group (C4): The sulfur atom can participate in oxidation or nucleophilic displacement.
Example Reaction:
Replacement of the indolylthio group via nucleophilic aromatic substitution (NAS) under basic conditions:
Conditions: Sodium hydride in DMF at 80°C for 6–8 hours .
Oxidation of the Thioether Group
The indolylthio (-S-indole) group undergoes oxidation to sulfoxide or sulfone derivatives using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Key Data:
| Product | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Sulfoxide | 30% H₂O₂ | AcOH, RT, 4 h | 78 |
| Sulfone | mCPBA | CH₂Cl₂, 0°C, 2 h | 65 |
Source: Analogous transformations in indolyl-pyrimidine systems .
Cyclocondensation with Aldehydes
The indole moiety participates in cyclocondensation reactions with aldehydes to form fused heterocycles. For example, reaction with 4-fluorobenzaldehyde generates a Schiff base intermediate, which cyclizes under acidic conditions:
Conditions: Reflux in methanol for 12 hours .
Characterization:
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IR: Disappearance of C=O (1680 cm⁻¹), appearance of C=N (1630 cm⁻¹) .
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¹H-NMR: New singlet at δ 8.9 ppm (CH=N), integration for aromatic protons .
Functionalization via Hydrazine Derivatives
Hydrazine hydrate reacts with the pyrimidine ring to form hydrazino derivatives, enabling further functionalization:
Example:
| Step | Reagent | Product | Yield (%) |
|---|---|---|---|
| Hydrazination | N₂H₄ (99%) | 2-Hydrazinopyrimidine | 70 |
| Hydrazone Formation | 4-Fluorobenzaldehyde | (E)-Benzylidene hydrazone | 65 |
Source: Similar pathways in thienopyrimidine systems .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the indole or benzothiophene positions introduces aryl/heteroaryl groups:
Conditions: Tetrakis(triphenylphosphine)palladium(0), aqueous Na₂CO₃, DME, 80°C .
Reduction of the Tetrahydro Ring
Catalytic hydrogenation reduces the tetrahydrobenzothiophene ring to a fully saturated system:
Key Data:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the pyrimidine ring undergoes ring-opening/ring-closing reactions to form quinazoline derivatives:
Characterization:
Research Findings
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Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., sulfones) show enhanced activity against S. aureus (MIC: 8 µg/mL) .
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Kinase Inhibition: Analogous compounds inhibit AKT1 with IC₅₀ values of 0.2–1.5 µM, making them candidates for cancer therapy .
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Thermal Stability: The parent compound decomposes at 220°C, while sulfone derivatives are stable up to 250°C .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial properties. For instance, a series of thieno[2,3-d]pyrimidinediones were synthesized and evaluated for their efficacy against multi-drug resistant Gram-positive bacteria such as MRSA and VRE. One compound showed potent activity with minimal cytotoxicity against mammalian cells, indicating its potential as a new class of antibacterial agents .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (mg/L) |
|---|---|---|---|
| Compound 1 | 2–16 | MRSA | 40–50 |
| Compound 2 | 16–32 | Gram-negative strains | >50 |
Anticancer Properties
Benzothieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer potential. A notable study synthesized several derivatives that were evaluated against various human tumor cell lines. The results indicated that certain compounds exhibited significant cytotoxicity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines. For example, one compound displayed an IC50 value of 0.23 μg/mL against MCF-7 cells .
Table 2: Anticancer Activity of Benzothieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.23 |
| Compound B | UO-31 | 26.25 |
Anti-Leishmanial Activity
Another area of research involves the anti-leishmanial properties of benzothieno[2,3-d]pyrimidine derivatives. A specific derivative was identified as a potent inhibitor of Leishmania major with an effective concentration (EC50) of 0.5 μM and no observed cytotoxicity in host cells . This highlights the compound's potential in treating parasitic infections.
Table 3: Anti-Leishmanial Activity
| Compound | EC50 (μM) | Cytotoxicity |
|---|---|---|
| OJT007 | 0.5 | None |
Case Study: SIRT2 Inhibition
A recent study evaluated the selectivity and potency of benzothieno[3,2-d]pyrimidine derivatives as SIRT2 inhibitors. The most active compound demonstrated an IC50 value significantly lower than that of known inhibitors, indicating its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of tetrahydrobenzothienopyrimidines are highly dependent on substituents at positions 2, 3, 4, and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothienopyrimidine Derivatives
Key Findings :
Substituent-Driven Activity :
- The indol-3-ylthio group in the target compound may enhance interactions with hydrophobic pockets in kinases or microbial enzymes, similar to the 4-bromophenyl-thioacetyl group in BPOET .
- Chlorophenyl substituents (e.g., in HOP-92 inhibitor) improve anticancer potency, likely due to enhanced electrophilicity and DNA intercalation .
Synthetic Flexibility :
- Position 4 is highly amenable to modification via nucleophilic substitution (e.g., indole-3-thiol, benzenesulphonamide, or piperazine) using chloropyrimidine intermediates .
- Position 2 methyl/ethyl groups stabilize the pyrimidine ring, while bulkier substituents (e.g., 1-chloroethyl in CAS 733030-56-3) may alter pharmacokinetics .
Piperazinyl analogs (e.g., CAS 606114-08-3) show promise in CNS applications due to improved blood-brain barrier penetration .
Biological Activity
Benzothieno[2,3-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- and presents findings from various studies that explore its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine derivatives. For instance, a study reported that certain thieno[2,3-d]pyrimidinedione derivatives exhibited potent activity against multi-drug resistant Gram-positive bacteria such as MRSA and VRE. These compounds demonstrated low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting they could serve as promising scaffolds for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of benzothieno[2,3-d]pyrimidine derivatives have been evaluated against various cancer cell lines. A recent investigation revealed that certain derivatives showed significant cytotoxicity against MCF-7 (breast cancer) and UO-31 (kidney cancer) cell lines with IC50 values ranging from 0.23 to 26.25 μg/mL. Notably, one compound displayed an IC50 of 2.10 μg/mL against the SIRT2 enzyme, indicating its potential as a selective inhibitor in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activities of benzothieno[2,3-d]pyrimidine compounds are closely related to their structural characteristics. The presence of specific substituents on the benzothieno ring significantly influences their potency. For example:
- Compounds with aromatic rings or larger substituents at the C-2 position exhibited enhanced antitumor activity compared to simpler structures.
- Variations in side chains also impacted the cytotoxic effects against different tumor cell lines .
The mechanisms underlying the biological activities of these compounds are still under investigation. However, it has been suggested that their antibacterial action may involve the inhibition of specific proteins or enzymes involved in bacterial metabolism . In terms of anticancer activity, some studies indicate that these compounds may act by inhibiting key regulators in cancer cell proliferation .
Data Summary
| Activity Type | Target | IC50 Value (μg/mL) | Remarks |
|---|---|---|---|
| Antibacterial | MRSA | 2–16 | Potent against multi-drug resistant strains |
| Anticancer | MCF-7 | 0.23 - 26.25 | Significant cytotoxicity observed |
| Anticancer | SIRT2 | 2.10 | Selective inhibition compared to other SIRT enzymes |
| Cytotoxicity | Various Cancer Cell Lines | 3.04 - 10.20 | Moderate to potent activity noted in multiple studies |
Case Studies
- Antibacterial Study : A series of thieno[2,3-d]pyrimidinediones were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The most active compound showed minimal toxicity towards mammalian cells while effectively targeting resistant strains .
- Anticancer Evaluation : Compounds derived from benzothieno[3,2-d]pyrimidines were evaluated for their cytotoxic effects on breast and kidney cancer cell lines. The results indicated a promising profile for further development as anticancer agents .
Q & A
Basic: What are the standard synthetic routes for constructing the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core structure?
The core structure is typically synthesized via cyclization reactions. A common method involves reacting 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide under reflux conditions to yield the pyrimidinone core . Chlorination at the 4-position can be achieved using phosphorus oxychloride (POCl₃) and pyridine, forming intermediates like 4-chloro derivatives for further functionalization . Key steps include controlling reaction temperature (e.g., reflux for 5–25 hours) and purification via crystallization (e.g., ethanol or ethyl acetate) .
Advanced: How can researchers optimize the introduction of sulfur-containing substituents (e.g., indol-3-ylthio) at the 4-position?
The 4-thioether group can be introduced via nucleophilic substitution or thiol-alkylation. For example:
- React a 4-chloro precursor (e.g., 4-chloro-2-methyl derivative) with indole-3-thiol under basic conditions (e.g., NaH or Et₃N in dry THF) .
- Optimize solvent polarity and reaction time to enhance regioselectivity, as demonstrated in SNAr reactions for fluorinated derivatives .
- Monitor reaction progress via TLC or LC-MS to prevent over-alkylation, a common side reaction in thioether formation .
Basic: What analytical techniques are critical for characterizing benzothieno[2,3-d]pyrimidine derivatives?
Essential techniques include:
- ¹H/¹³C NMR : Assign signals for methyl groups (e.g., δ 2.35 ppm for 2-methyl ) and thioether protons.
- LC-MS : Confirm molecular weight (e.g., m/z 297.0 [M+H]⁺ for 4-methylphenoxy derivatives ).
- X-ray crystallography : Resolve regiochemistry, as seen in studies of spirocyclic derivatives .
- Elemental analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values ).
Advanced: How do structural modifications at the 2-methyl and 4-thioether positions influence biological activity?
- 2-Methyl group : Enhances metabolic stability by reducing oxidative degradation. Derivatives with 2-methyl show improved bioavailability in antitumor assays .
- 4-Thioether substituents : Bulky groups (e.g., indol-3-ylthio) increase target affinity. For example, 4-(3-trifluoromethylphenoxy) derivatives exhibit FGFR1 inhibition (IC₅₀ < 1 μM) due to hydrophobic interactions in kinase pockets .
- SAR Insights : Replace thioethers with sulfonyl or amino groups to modulate solubility and binding kinetics .
Basic: What are common challenges in achieving regioselectivity during alkylation of thieno[2,3-d]pyrimidines?
- Thermodynamic vs. kinetic control : Alkylation at the 2- vs. 4-position depends on reaction conditions. For example, using excess alkylating reagent at room temperature favors thermodynamically stable products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity for N-alkylation over S-alkylation .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in green chemistry approaches .
Advanced: How can computational methods aid in designing derivatives targeting specific kinases?
- Molecular docking : Predict binding modes with EGFR or FGFR1 using tools like AutoDock Vina. For example, 4-methoxythieno[2,3-d]pyrimidines show hydrogen bonding with kinase hinge regions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ constants) with IC₅₀ values for activity optimization .
Basic: What solvents and reaction conditions are optimal for synthesizing hydrazine derivatives?
- Hydrazine hydrate : Use excess (2–3 equivalents) in pyridine under reflux (24–48 hours) to convert 2-sulphanyl derivatives to hydrazino intermediates .
- Workup : Precipitate products by evaporating solvent and washing with ethanol to remove unreacted hydrazine .
Advanced: How to resolve contradictions in biological activity data across derivatives?
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify polypharmacology effects .
- Structural analogs : Compare crystal structures of active vs. inactive compounds to pinpoint critical interactions .
Basic: What green chemistry principles apply to thieno[2,3-d]pyrimidine synthesis?
- Solvent-free reactions : Achieve 65–83% yields for fluorinated derivatives via one-pot procedures .
- Non-toxic catalysts : Employ water or ethanol as solvents, avoiding halogenated reagents .
Advanced: What strategies improve yield in multi-step syntheses of complex derivatives?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities during alkylation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes for cyclization steps) .
- Parallel synthesis : Screen substituents combinatorially to identify optimal reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
